molecular formula C14H18N4O3S B6965572 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide

Cat. No.: B6965572
M. Wt: 322.39 g/mol
InChI Key: SWTRMGNIKCWFGC-UHFFFAOYSA-N
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Description

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-15-22(20,21)11-5-8-17(9-6-11)14(19)12-10-18-7-3-2-4-13(18)16-12/h2-4,7,10-11,15H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTRMGNIKCWFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCN(CC1)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through various methods, such as the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. The reaction conditions often require the presence of a catalyst, such as copper(I) iodide, and an oxidizing agent to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as antimicrobial and antitubercular properties.

  • Medicine: Explored for its potential therapeutic applications in treating various diseases.

  • Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylic acid

  • Imidazo[1,2-a]pyridine-3-carboxylic acid

  • Imidazo[1,2-a]pyridine-2-carbonyl chloride

  • Imidazo[1,2-a]pyridine-3-carbonyl chloride

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